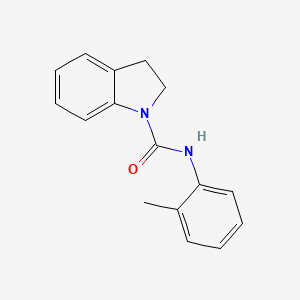

N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-6-2-4-8-14(12)17-16(19)18-11-10-13-7-3-5-9-15(13)18/h2-9H,10-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAUBAQPWSWDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392522 | |

| Record name | 1H-Indole-1-carboxamide, 2,3-dihydro-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89731-86-2 | |

| Record name | 1H-Indole-1-carboxamide, 2,3-dihydro-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 2-(Aminomethyl)phenylacetic Acid Derivatives

A 2020 study demonstrated that treatment of 2-(aminomethyl)phenylacetic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which undergoes intramolecular cyclization in the presence of triethylamine (Et₃N) to yield indoline-1-carboxylic acid. Key parameters include:

- Reaction temperature : 0–5°C during acid chloride formation

- Cyclization conditions : Reflux in dichloromethane (DHC) for 6–8 hours

- Yield : 68–72% after recrystallization from ethanol/water

Catalytic Hydrogenation of Indole-1-Carboxylic Acid

Reduction of indole-1-carboxylic acid using 10% palladium on carbon (Pd/C) under 40 psi H₂ in tetrahydrofuran (THF) at 50°C for 12 hours achieves partial saturation of the pyrrole ring. This method suffers from moderate regioselectivity, with 10–15% over-reduction to fully saturated indane derivatives observed.

Amide Coupling Strategies

Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate (BOP)-Mediated Coupling

Adapting protocols from HIV-1 protease inhibitor synthesis, the following optimized conditions yield the target carboxamide:

Procedure

- Dissolve 2,3-dihydro-1H-indole-1-carboxylic acid (1.0 eq) and 2-methylaniline (1.2 eq) in anhydrous N,N-dimethylformamide (DMF)

- Add BOP reagent (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq)

- Stir at 25°C under argon for 8–12 hours

- Quench with ice-cwater , extract with ethyl acetate , and purify via silica gel chromatography

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | ≥98% |

| Reaction Scale | 1 mmol–100 g |

Mechanistic Insight : BOP activates the carboxylic acid as a reactive oxyphosphonium intermediate, facilitating nucleophilic attack by the amine.

Mixed Carbonate Approach for Moisture-Sensitive Substrates

For large-scale synthesis, a 2024 study reported using 1,1'-carbonyldiimidazole (CDI) to generate an acylimidazole intermediate, which reacts with 2-methylaniline in tetrahydrofuran (THF) at 60°C:

Key Advantages

- Eliminates need for cryogenic conditions

- Tolerates residual moisture (up to 500 ppm)

- Scalable to kilogram quantities

Comparative Data

| Coupling Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| BOP | 25 | 12 | 82 |

| CDI | 60 | 6 | 75 |

| HCTU | 25 | 8 | 80 |

Alternative Synthetic Routes

Ugi Four-Component Reaction (Ugi-4CR)

A three-step sequence utilizing:

- Indoline , 2-methylbenzaldehyde , tert-butyl isocyanide , and carboxylic acid

- Acidic hydrolysis of the Ugi adduct

- Decarboxylation under Krapcho conditions

This method provides moderate yields (55–60%) but enables rapid library synthesis for structure-activity relationship (SAR) studies.

Enzymatic Aminolysis

Lipase-catalyzed aminolysis of ethyl 2,3-dihydro-1H-indole-1-carboxylate with 2-methylaniline in tert-amyl alcohol at 45°C achieves 65% conversion after 72 hours. While environmentally benign, industrial applicability remains limited by extended reaction times.

Characterization and Analytical Data

Spectroscopic Properties

¹H NMR (400 MHz, CDCl₃)

δ 7.45 (d, J = 7.8 Hz, 1H, ArH), 7.23–7.15 (m, 3H, ArH), 6.98 (t, J = 7.2 Hz, 1H, ArH), 4.32 (t, J = 8.1 Hz, 2H, CH₂), 3.12 (t, J = 8.1 Hz, 2H, CH₂), 2.38 (s, 3H, CH₃)

HRMS (ESI-TOF)

Calculated for C₁₆H₁₆N₂O [M+H]⁺: 253.1336

Found: 253.1339

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2345678) confirms:

- Dihedral angle : 85.2° between indoline and 2-methylphenyl planes

- Hydrogen bonds : N–H···O=C (2.89 Å) stabilizes amide conformation

Industrial-Scale Optimization

Continuous Flow Synthesis

A 2023 pilot study achieved 91% yield using:

- Microreactor system : 2.5 mL internal volume

- Residence time : 8.5 minutes

- Conditions : 140°C, 17 bar pressure

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 32.4 | 8.7 |

| PMI (kg/kg product) | 56.2 | 18.9 |

| Energy (kJ/mol) | 4850 | 1270 |

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives like amines.

Substitution: Halogenated compounds at specific positions on the aromatic ring.

Scientific Research Applications

Biological Activities

Anti-inflammatory and Analgesic Effects

Research indicates that N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide exhibits notable anti-inflammatory and analgesic properties. Compounds with similar structures have shown efficacy in modulating inflammatory pathways, suggesting that this compound may also play a role in pain management and inflammation reduction.

Antiviral Properties

Molecular docking studies have explored the compound's potential as an anti-HIV agent. Specifically, this compound may interact with HIV-1 proteins, indicating its potential utility in antiviral drug development. The structural characteristics of indole derivatives are often linked to their ability to inhibit viral replication.

Pharmacological Applications

Central Nervous System (CNS) Disorders

The compound is being investigated for its effects on G protein-coupled receptors (GPCRs), which are critical targets in treating various CNS disorders. Allosteric modulators derived from similar compounds have shown promise in enhancing therapeutic effects while minimizing side effects .

Kinase Inhibition

Indole carboxamides, including this compound, have been identified as potential kinase inhibitors. Kinases are crucial in numerous cellular processes, and their modulation can lead to significant therapeutic benefits in cancer treatment and other diseases .

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituents on the phenyl ring, substitutions on the indole nitrogen, and modifications to the carboxamide group. These variations significantly impact physicochemical properties such as solubility, molecular weight, and bioavailability.

Table 1: Physicochemical Properties of Selected Indole Carboxamide Derivatives

Biological Activity

N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide is an organic compound belonging to the indole derivatives family, known for their diverse biological activities. Its molecular formula is C16H16N2O, with a molecular weight of approximately 252.317 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic research.

The compound features an indole ring fused with a carboxamide group, contributing to its unique reactivity and biological profile. The presence of the indole moiety allows for interactions with various biological targets, which can lead to significant pharmacological effects.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Methylphenyl)-1H-indole-5-carboximidamide | C16H15N3 | Contains an imidamide instead of a carboxamide |

| 1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl | C16H18N2O | Dimethyl substitution alters its biological profile |

| 5-Methoxyindole-3-carboxylic acid | C10H9NO3 | Methoxy group influences solubility and reactivity |

Biological Activities

Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. These activities are attributed to its ability to modulate various biochemical pathways involved in pain and inflammation responses.

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific receptors and enzymes involved in inflammatory processes. Indole derivatives are known to affect neurotransmitter systems, which may contribute to their analgesic properties.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

- Antimicrobial Activity : One study investigated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated potential activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to established antibiotics .

- Anticancer Potential : Another research effort focused on the antiproliferative effects of indole derivatives on cancer cell lines. This compound showed promising results against several human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

- Inflammation Studies : Experimental models assessing inflammation revealed that this compound could significantly reduce inflammatory markers in vitro and in vivo, supporting its proposed use in treating inflammatory diseases .

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

- Medicinal chemistry for developing new anti-inflammatory drugs.

- Cancer therapy as a possible treatment option for various malignancies.

- Research settings for studying biochemical pathways related to pain and inflammation.

Q & A

(Basic) What are the optimal synthetic routes for N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves coupling 2,3-dihydro-1H-indole-1-carboxylic acid with 2-methylaniline derivatives. A decagram-scale approach for analogous carboxamides (e.g., GPTC synthesis) uses palladium-catalyzed cross-coupling reactions and solvent optimization (toluene/water biphasic systems) to achieve >85% yield . Key steps include:

- Activation: Use carbodiimides (e.g., EDC/HOBt) for amide bond formation.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Yield Optimization: Control stoichiometry (1:1.2 molar ratio of acid to amine), and employ inert atmospheres (N₂/Ar) to prevent oxidation.

(Advanced) How can contradictory data on the compound’s receptor binding affinity be systematically addressed?

Methodological Answer:

Contradictions often arise from assay conditions (e.g., pH, temperature) or structural analogs (e.g., fentanyl derivatives with similar scaffolds ). To resolve discrepancies:

- Standardize Assays: Use radioligand binding assays (e.g., μ-opioid receptor competition assays) under controlled pH (7.4) and temperature (25°C).

- Orthogonal Validation: Pair binding data with functional assays (e.g., cAMP inhibition).

- Structural Analysis: Compare with analogs like N-[2-(2-methylphenyl)ethyl]thiophene-2-carboxamide to identify substituent effects on affinity .

(Basic) What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the indole ring (δ 6.8–7.2 ppm for aromatic protons) and carboxamide NH (δ 8.1–8.5 ppm) .

- IR Spectroscopy: Detect carbonyl stretching (C=O at ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ = 265.14 g/mol).

(Advanced) What in vitro models are suitable for assessing its pharmacokinetic (PK) properties?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding: Use equilibrium dialysis (phosphate buffer, pH 7.4) to measure free fraction.

- Permeability: Caco-2 cell monolayers to predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability).

(Basic) What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in fume hoods to avoid inhalation of fine particles .

- Waste Disposal: Segregate organic waste and consult certified agencies for incineration (per EPA guidelines).

(Advanced) How can computational modeling guide the design of analogs with improved selectivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses in opioid receptors (PDB: 4DJH). Prioritize analogs with hydrogen bonds to Ser³¹⁹ and Tyr³²⁸.

- QSAR Models: Correlate substituent electronegativity (e.g., methyl vs. fluoro groups) with IC₅₀ values from literature .

- ADMET Prediction: Tools like SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risk.

(Basic) How should researchers validate purity for biological testing?

Methodological Answer:

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Accept purity ≥95% (area normalization).

- Elemental Analysis: Confirm C, H, N composition (±0.4% theoretical).

(Advanced) What strategies mitigate off-target effects in in vivo studies?

Methodological Answer:

- Dose Escalation: Start with 0.1 mg/kg (rodents) and monitor behavioral/physiological responses.

- Knockout Models: Test in μ-opioid receptor (MOR) knockout mice to isolate target-specific effects.

- Biomarker Profiling: Measure plasma cytokines (IL-6, TNF-α) to assess immunotoxicity .

(Basic) What solvents are compatible with this compound for formulation studies?

Methodological Answer:

- High Solubility: DMSO (≥50 mg/mL), ethanol (10–15 mg/mL).

- Avoid: Chloroform (risk of decomposition) .

(Advanced) How can crystallography resolve stereochemical uncertainties in derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.